Cox-2/15-lox-IN-2

COX-2 inhibition Selectivity index Thienopyrimidine heterodimer

Standard COX-2 inhibitors lack 15-LOX activity. For multi-target inflammation models requiring simultaneous eicosanoid and ROS suppression, single-agent cocktails introduce confounding variables. - Dual enzymatic inhibition: COX-2 IC₅₀ = 0.065 µM; 15-LOX IC₅₀ = 1.86 µM - Cellular ROS suppression: IC₅₀ = 18.79 µM (2.6-fold vs. celecoxib) - COX-2 selectivity index: 173.8 (superior to monomeric analogs) - Validated in LPS-stimulated RAW 264.7 macrophages

Molecular Formula C27H26N6OS2
Molecular Weight 514.7 g/mol
Cat. No. B12397084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2/15-lox-IN-2
Molecular FormulaC27H26N6OS2
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)NNC5=C6C7=C(CCCC7)SC6=NC=N5
InChIInChI=1S/C27H26N6OS2/c1-34-16-12-10-15(11-13-16)23-30-25(22-18-7-3-5-9-20(18)36-27(22)31-23)33-32-24-21-17-6-2-4-8-19(17)35-26(21)29-14-28-24/h10-14H,2-9H2,1H3,(H,28,29,32)(H,30,31,33)
InChIKeyAIONSZQQDUCQHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX-2/15-LOX-IN-2: Dual Inhibitor Evidence Profile


COX-2/15-LOX-IN-2 (also designated as heterodimer 11 or Compound 11) is a rationally designed tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine heterodimer that functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) [1]. It was identified as the most potent and selective compound within a comprehensive structure-activity relationship study of thienopyrimidine monomers and heterodimers, demonstrating balanced dual enzymatic inhibition alongside pronounced cellular antioxidant and anti-inflammatory activities [1]. The compound is commercially available from multiple specialist vendors for research use only, with a molecular formula of C₂₇H₂₆N₆OS₂ and a molecular weight of 514.66 g/mol [2].

Why Substitution with Class Analogs Fails


Within the dual COX-2/15-LOX inhibitor class, compounds sharing nominal target coverage exhibit substantial divergence in quantitative potency, selectivity index, and functional cellular outcomes that preclude simple interchange [1]. COX-2/15-LOX-IN-2 (heterodimer 11) emerged from a direct head-to-head study as the single most potent and selective compound across all tested parameters in its cohort, surpassing even its closest monomeric analogs (compounds 5k and 5i) in COX-2 selectivity index and outperforming clinical references celecoxib and diclofenac by approximately 2.5-fold in cellular ROS suppression [1]. Standard COX-2-selective inhibitors such as celecoxib lack 15-LOX inhibitory activity entirely, while non-selective NSAIDs such as diclofenac exhibit markedly weaker COX-2 potency (IC₅₀ = 0.76 μM) and inferior cytokine suppression [1][2]. These quantitative gaps mean that substituting COX-2/15-LOX-IN-2 with a structurally related analog or single-target clinical agent will fundamentally alter the pharmacological profile of the experiment.

Quantitative Differentiation Evidence


COX-2 Selectivity Index vs. Monomeric Analogs

In the primary structure-activity relationship study, COX-2/15-LOX-IN-2 (heterodimer 11) demonstrated the highest COX-2 selectivity index (SI = 173.846) among all tested compounds, surpassing the best monomeric analogs compound 5k (SI = 160.441) and compound 5i (SI = 152.4) [1]. Its COX-2 IC₅₀ of 0.065 μM is marginally more potent than compound 5k (IC₅₀ = 0.068 μM) and compound 5i (IC₅₀ = 0.075 μM), and approaches that of the clinical reference celecoxib (IC₅₀ = 0.048 μM, SI = 260.417) [1]. The heterodimer achieves this enhanced selectivity through a bivalent design that exploits cooperative binding interactions unavailable to monomeric structures [1].

COX-2 inhibition Selectivity index Thienopyrimidine heterodimer

15-LOX Inhibitory Potency vs. Reference Inhibitors

COX-2/15-LOX-IN-2 (heterodimer 11) inhibited 15-LOX with an IC₅₀ of 1.86 μM, substantially outperforming the natural flavonoid reference quercetin (IC₅₀ = 4.20 μM) and the clinically used 5-LOX inhibitor zileuton (IC₅₀ = 3.34 μM) [1]. Within the same study, the most potent monomeric 15-LOX inhibitor, compound 5i, achieved an IC₅₀ of 1.97 μM, meaning heterodimer 11 is marginally (5.6%) more potent while simultaneously delivering superior COX-2 selectivity [1]. Compounds lacking the heterodimer architecture (e.g., COX-2/15-LOX-IN-1 with 15-LOX IC₅₀ = 2.98 μM) exhibit significantly weaker 15-LOX engagement .

15-LOX inhibition Lipoxygenase Dual inhibitor

Cellular ROS Suppression in LPS-Stimulated Macrophages

In LPS-stimulated RAW 264.7 macrophages, COX-2/15-LOX-IN-2 (heterodimer 11) demonstrated the most potent ROS suppression within the entire compound library, achieving an IC₅₀ of 18.79 μM [1]. This represents an approximately 2.63-fold improvement over celecoxib (IC₅₀ = 49.37 μM) and a 2.67-fold improvement over diclofenac (IC₅₀ = 50.08 μM) when tested under identical experimental conditions [1]. Notably, no monomeric compound in the series matched this level of ROS suppression; the next most potent monomer, compound 5f, exhibited an IC₅₀ of 19.75 μM [1]. The heterodimer's superior antioxidant performance is consistent with its enhanced COX-2/15-LOX dual inhibition profile, as both enzymatic pathways contribute to cellular ROS generation [1].

Reactive oxygen species Antioxidant activity RAW 264.7 macrophages

Cellular IL-6 Suppression vs. Clinical Agents

COX-2/15-LOX-IN-2 (heterodimer 11) achieved the most potent IL-6 suppression in LPS-stimulated RAW 264.7 macrophages with an IC₅₀ of 4.15 μM, which is comparable to celecoxib (IC₅₀ = 4.36 μM) and approximately 2.45-fold more potent than diclofenac (IC₅₀ = 10.18 μM) [1]. When benchmarked against the next most effective monomeric compounds in the same assay, heterodimer 11 outperformed compound 5e (IC₅₀ = 6.02 μM) by 31% and compound 5i (IC₅₀ = 7.48 μM) by 44% [1]. The combination of IL-6 suppression equipotent to celecoxib with the additional 15-LOX inhibitory and ROS-scavenging activities not possessed by celecoxib defines a multi-target functional profile that is unavailable from any single-target agent [1].

IL-6 inhibition Anti-inflammatory Cytokine suppression

Heterodimer Architecture vs. Monomeric Scaffolds

COX-2/15-LOX-IN-2 is the sole heterodimer within its discovery series, comprising two tetrahydrobenzothienopyrimidine moieties linked by a hydrazino spacer [1]. All other commercially catalogued analogs in the COX-2/15-LOX-IN-x series (e.g., IN-3, IN-4, IN-6) are monomeric thienopyrimidines . This bivalent architecture was rationally designed based on the documented cooperative conformational behavior of COX-2 heterodimers, with the explicit goal of enhancing binding possibilities to both COX-2 and the allosteric LOX enzyme [1]. The quantitative outcome of this design is reflected in heterodimer 11 achieving the highest combined COX-2 selectivity (SI = 173.846) and 15-LOX potency (IC₅₀ = 1.86 μM) within the full compound library, validating the structural rationale [1].

Heterodimer design Bivalent ligand Thienopyrimidine scaffold

Optimal Research Application Scenarios


In Vitro Inflammation Models with Dual Pathway Inhibition

For LPS-stimulated RAW 264.7 macrophage models where simultaneous suppression of COX-2-derived prostaglandins, 15-LOX-derived eicosanoids, and ROS is experimentally required, COX-2/15-LOX-IN-2 provides a single-agent solution with verified multi-target activity: COX-2 IC₅₀ = 0.065 μM, 15-LOX IC₅₀ = 1.86 μM, and ROS IC₅₀ = 18.79 μM (2.6-fold superior to celecoxib) [1]. This eliminates the need for compound cocktails that introduce pharmacokinetic and solubility confounds, and provides a defined chemical entity for mechanistic dissection of crosstalk between these inflammatory pathways [1].

SAR Studies on Bivalent Target Engagement

COX-2/15-LOX-IN-2 serves as the sole heterodimeric representative in the thienopyrimidine dual-inhibitor series, making it indispensable for SAR campaigns investigating the contribution of bivalent architecture to COX-2 selectivity (SI = 173.846 vs. best monomer SI = 160.441) and 15-LOX potency [1]. Comparative studies using monomeric controls (e.g., COX-2/15-LOX-IN-3 or IN-4) can directly quantify the pharmacological benefit conferred by the hydrazino-linked dimeric scaffold, informing future ligand design strategies [1].

In Vivo Anti-Inflammatory Efficacy with Dual Target Coverage

The selectivity index of 173.846 indicates that at concentrations sufficient for near-complete COX-2 inhibition, COX-1 remains substantially unengaged, predicting a favorable gastrointestinal safety profile relative to non-selective NSAIDs [1]. Combined with 15-LOX inhibitory activity (IC₅₀ = 1.86 μM) that is absent from clinical COX-2-selective drugs, COX-2/15-LOX-IN-2 is positioned as a chemical probe for in vivo studies testing the therapeutic hypothesis that dual COX-2/15-LOX blockade yields superior anti-inflammatory efficacy versus COX-2-selective inhibition alone, particularly in disease models where leukotriene-driven inflammation contributes to pathogenesis [1].

Oxidative Stress Disease Models

Given the compound's validated cellular antioxidant activity—ROS suppression IC₅₀ = 18.79 μM, representing a 2.63-fold improvement over celecoxib and 2.67-fold over diclofenac—COX-2/15-LOX-IN-2 is particularly suited for disease models where oxidative stress is a confirmed pathological driver [1]. This includes metabolic syndrome models (where COX-2, 15-LOX, and ROS collectively contribute to insulin resistance and hepatic inflammation), certain cancer models (where COX-2-derived PGE₂ and 15-LOX-derived lipid peroxides promote tumor progression), and neuroinflammation models (where ROS-mediated neuronal damage coexists with eicosanoid-driven glial activation) [1].

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